4-Styrylpyridine hydrochloride, (Z)-
Description
Significance of Arylvinylpyridines in Contemporary Chemical Science
Arylvinylpyridines, the parent class of (Z)-4-Styrylpyridine hydrochloride, are compounds of significant interest in various fields of chemistry. Their structure, featuring a pyridine (B92270) ring linked to a phenyl ring via a vinyl bridge, provides a versatile platform for scientific exploration. The nitrogen atom in the pyridine ring introduces unique photophysical and photochemical properties compared to their all-carbon analogue, stilbene (B7821643). mdpi.com These compounds are crucial building blocks in the synthesis of more complex molecules and are widely used in materials science and coordination chemistry.
In materials science, arylvinylpyridines are investigated for their applications in creating photoresponsive materials. Their ability to undergo photochemical reactions, such as [2+2] cycloadditions, makes them suitable for developing organic-based magnetic materials and photopolymers. mdpi.commdpi.com In coordination chemistry, the pyridine nitrogen acts as a ligand, allowing these molecules to bind with metal ions. This has led to the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties, including potential applications in catalysis and as Schottky diode devices. mdpi.comresearchgate.net
Isomeric Considerations in Styrylpyridine Chemistry: Focus on the Z-Isomer
Styrylpyridines exist as two geometric isomers: the (E)-isomer (trans), where the phenyl and pyridyl groups are on opposite sides of the double bond, and the (Z)-isomer (cis), where they are on the same side. chemguide.co.uk The (E)-isomer is generally more thermodynamically stable. The distinction between these isomers is critical as their geometry dictates their physical and chemical properties.
The (Z)-isomer of 4-styrylpyridine (B85998) is of particular interest due to its unique photochemical behavior. Ultraviolet irradiation can induce isomerization between the cis and trans forms. consensus.app The (Z)-isomer is a key participant in photochemical transformations such as [2+2] photodimerization reactions, which can be highly regioselective and stereoselective. researchgate.net The geometry of the starting isomer directly influences the structure of the resulting cyclobutane (B1203170) products. For instance, the photodimerization of (Z)-4-styrylpyridine can yield cis-cis-trans cyclobutane dimers, a process that can be influenced by factors like the presence of acid catalysts. researchgate.net The interplay between (E) and (Z) isomers is also crucial in the context of molecular switches and photosensitive materials, where light is used to control the properties of a system. researchgate.net
Role of Protonation and Halogenation in Modulating Reactivity and Assembly
Protonation of the pyridine nitrogen to form a salt, such as the hydrochloride, significantly alters the compound's properties. Adding a proton can change the molecule's solubility, electronic characteristics, and intermolecular interactions. taylorandfrancis.comnih.gov Protonation increases the electron-deficient nature of the pyridine ring, which can influence its reactivity in chemical reactions. In the context of supramolecular chemistry, protonation can introduce strong charge-assisted hydrogen bonds and cation-π interactions. researchgate.net These interactions can be exploited to control the self-assembly of molecules in the solid state, pre-organizing them for specific photochemical reactions. For example, a catalytic amount of hydrochloric acid has been shown to enhance [2+2] photocycloaddition reactions of 4-styrylpyridines by promoting a head-to-tail arrangement through cation-π interactions between the pyridinium (B92312) ring and an aromatic ring. researchgate.net
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the aromatic rings, is another powerful tool for modifying the properties of styrylpyridines. Halogens can serve as versatile synthetic handles for further functionalization through cross-coupling reactions. nih.gov They also modulate the electronic properties of the molecule due to their electronegativity and can influence crystal packing through halogen bonding. mt.com The halogenation of pyridines can be challenging due to the ring's electron-deficient nature, often requiring specific reagents or multi-step sequences, such as conversion to a pyridine N-oxide to facilitate the reaction. nih.govnih.gov The combination of protonation and halogenation provides a dual strategy for fine-tuning the reactivity and assembly of styrylpyridine-based systems for targeted applications.
Overview of Research Trajectories for (Z)-4-Styrylpyridine Hydrochloride
Research involving (Z)-4-Styrylpyridine hydrochloride and related compounds is advancing along several key trajectories. A major area of focus is in supramolecular chemistry and crystal engineering . Scientists are exploring how the specific geometry of the (Z)-isomer and the directing effects of the hydrochloride group can be used to construct novel solid-state architectures. rsc.orgnih.gov The goal is to create materials with predictable structures and functions, such as those that undergo specific and efficient solid-state photoreactions. mdpi.com
Another significant research direction is the development of photoresponsive systems . The reversible isomerization between the (Z) and (E) forms, triggered by light, is being harnessed to create molecular switches, photosensitive polymers, and smart materials. The hydrochloride salt can play a crucial role by influencing the photostationary state and the quantum yields of the photoreactions. researchgate.net
Finally, the use of styrylpyridines as ligands in coordination chemistry continues to be a vibrant field of study. The (Z)-isomer introduces specific steric constraints upon coordination to a metal center, potentially leading to catalysts with unique selectivity or materials with novel magnetic or electronic properties. researchgate.net The ongoing exploration in these areas, often aided by computational studies, promises to uncover new applications for this specialized chemical compound. youtube.comresearchgate.net
Data Tables
Table 1: Properties of 4-Styrylpyridine Isomers
| Property | (E)-4-Styrylpyridine | (Z)-4-Styrylpyridine | Reference |
|---|---|---|---|
| IUPAC Name | 4-[(E)-2-phenylethenyl]pyridine | 4-[(Z)-2-phenylethenyl]pyridine | nih.gov |
| Common Name | trans-4-Stilbazole | cis-4-Stilbazole | nih.gov |
| Molecular Weight | 181.23 g/mol | 181.23 g/mol | nih.gov |
| General Stability | More stable | Less stable | consensus.app |
| Photochemical Behavior | Can isomerize to (Z)-form; undergoes [2+2] photocycloaddition | Can isomerize to (E)-form; undergoes [2+2] photocycloaddition | researchgate.netresearchgate.net |
Table 2: Key Interactions Influenced by Structural Modification
| Modification | Key Interaction Enhanced | Consequence in Chemical Systems | Reference |
|---|---|---|---|
| Protonation (e.g., HCl salt) | Cation-π interactions, Hydrogen bonding | Directs supramolecular assembly, enhances photoreactivity, alters solubility | researchgate.nettaylorandfrancis.com |
| Halogenation | Halogen bonding, modified electronic character | Provides synthetic handle for further reactions, tunes crystal packing | nih.govmt.com |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
19149-60-1 |
|---|---|
Molecular Formula |
C13H12ClN |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-[(Z)-2-phenylethenyl]pyridine;hydrochloride |
InChI |
InChI=1S/C13H11N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-11H;1H/b7-6-; |
InChI Key |
LIOMEEIPDNUTRD-NAFXZHHSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=NC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Control of Z 4 Styrylpyridine Hydrochloride
Advanced Synthetic Routes to (Z)-4-Styrylpyridine
The creation of the (Z)-alkene core of 4-styrylpyridine (B85998) is the most critical challenge in its synthesis. Several methodologies have been developed to control the geometry of the carbon-carbon double bond, ranging from classic olefination reactions to modern catalytic processes.
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis. wikipedia.org While the standard HWE reaction, using unstabilized or weakly stabilized phosphonate (B1237965) ylides, typically favors the formation of the thermodynamically more stable (E)-alkene, specific modifications can reverse this selectivity. wikipedia.orgnrochemistry.com
The Still-Gennari modification of the HWE reaction is particularly effective for generating (Z)-alkenes with high stereoselectivity. nrochemistry.comyoutube.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, and strong, non-chelating bases like potassium hexamethyldisilazide (KHMDS) in aprotic solvents like THF at low temperatures. youtube.comnih.gov The electron-withdrawing groups on the phosphorus atom are believed to accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the pathway that leads to the (Z)-isomer. nrochemistry.com
For the synthesis of (Z)-4-styrylpyridine, this would involve the reaction of benzaldehyde (B42025) with a phosphonate reagent derived from 4-picoline, such as diethyl (4-pyridylmethyl)phosphonate, under Still-Gennari conditions.
Table 1: Comparison of HWE Conditions for Olefination
| Feature | Standard HWE Reaction | Still-Gennari (Z-Selective) Modification |
| Typical Product | (E)-alkene | (Z)-alkene |
| Phosphonate Reagent | Alkyl phosphonates (e.g., triethyl phosphonoacetate) | Phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonoacetate) |
| Base | NaH, NaOMe, BuLi | Strong, non-chelating bases (e.g., KHMDS, NaHMDS) with crown ethers |
| Solvent | Aprotic solvents (e.g., THF, DME) | Aprotic solvents (e.g., THF) |
| Temperature | 0 °C to room temperature | Low temperatures (e.g., -78 °C) |
| Stereochemical Rationale | Thermodynamic control, favoring the more stable anti-intermediate. | Kinetic control, rapid elimination from the syn-intermediate. nrochemistry.com |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While direct Z-selective coupling to form styrylpyridines is not common, these methods are invaluable for synthesizing key precursors. For instance, the Sonogashira coupling of a halo-pyridine (e.g., 4-iodopyridine) with phenylacetylene (B144264) yields 4-(phenylethynyl)pyridine. This alkyne intermediate can then be stereoselectively reduced to the (Z)-alkene.
A common method for this transformation is catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). This catalyst is active enough to reduce the alkyne but is deactivated towards further reduction of the resulting alkene, allowing for the isolation of the (Z)-isomer in high purity.
A patent also describes the synthesis of the (E)-isomer via a Suzuki-type reaction between 4-vinylpyridine (B31050) and phenylboronic acid, catalyzed by a palladium complex in the presence of a base and an oxidizing agent. google.com While this specific route yields the trans-product, it highlights the utility of palladium catalysis in constructing the styrylpyridine skeleton. google.com
The Knoevenagel condensation, a reaction between an active methylene (B1212753) compound and a carbonyl group, can be adapted for styrylpyridine synthesis. mdpi.com In a potential route, benzaldehyde could be condensed with 4-pyridineacetic acid. The initial condensation product would then undergo decarboxylation to yield 4-styrylpyridine.
Modern advancements focus on developing environmentally benign protocols for this reaction. rsc.orgrsc.org These "green" approaches often utilize water as a solvent, avoiding the need for volatile organic compounds, and employ mild, recyclable catalysts. rsc.orgijcps.org Some procedures have been developed that are entirely solvent-free, relying on benign catalysts like ammonium (B1175870) bicarbonate. tue.nlresearchgate.net These methods not only reduce environmental impact but can also simplify product isolation and improve reaction efficiency. tue.nl
Table 2: Examples of Green Catalysts for Knoevenagel Condensation
| Catalyst | Solvent | Key Advantages | Reference |
| [C4dabco][BF4] (Ionic Liquid) | Water | Recyclable catalyst, high yields, room temperature operation. | rsc.org |
| Ni(NO3)2·6H2O | Water | Readily available catalyst, simple workup, good yields. | ijcps.org |
| Ammonium Bicarbonate | Solvent-free | Environmentally benign, avoids toxic pyridine (B92270)/piperidine, high conversion. | tue.nl |
| None (Catalyst-free) | Water | Optimized green metrics, avoids catalyst cost and removal. | rsc.org |
Given that many synthetic routes yield the thermodynamically more stable (E)-4-styrylpyridine, isomerization is a crucial technique for obtaining the (Z)-isomer. researchgate.net Photoisomerization is the most common method, where irradiation with light of a suitable wavelength (typically UV) promotes an electron from a π bonding orbital to a π* antibonding orbital. unige.ch This excitation breaks the π-bond, allowing free rotation around the central carbon-carbon single bond. Subsequent relaxation back to the ground state can yield a mixture of both (Z) and (E) isomers.
By carefully controlling the irradiation wavelength and reaction time, a photostationary state can be reached. For many stilbene-like compounds, this equilibrium can be enriched in the (Z)-isomer. unige.ch The process can sometimes be influenced by sensitizers, which absorb light and transfer the energy to the styrylpyridine molecule, or by the reaction medium itself. rsc.org Following irradiation, the isomers must be separated, typically using chromatographic techniques.
Halogenation and Salt Formation: Controlled Acidic Environment Generation
Once the pure (Z)-4-styrylpyridine base is synthesized and isolated, it is converted to its hydrochloride salt. This is a standard acid-base reaction that enhances the compound's stability and water solubility. The process must be conducted under controlled, anhydrous conditions to prevent unwanted side reactions or the introduction of water into the final product.
Typically, the purified (Z)-4-styrylpyridine is dissolved in a dry, non-protic organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. A solution of anhydrous hydrogen chloride (HCl) in a compatible solvent (e.g., HCl in diethyl ether) or gaseous HCl is then added slowly, often with cooling. The nitrogen atom of the pyridine ring acts as a base, accepting a proton from HCl to form the pyridinium (B92312) cation. The resulting (Z)-4-styrylpyridine hydrochloride, being an ionic salt, is generally much less soluble in non-polar organic solvents and precipitates out of the solution. The solid salt can then be collected by filtration, washed with fresh anhydrous solvent to remove any residual impurities, and dried under a vacuum. The use of an acid like HCl can also serve as a catalyst in certain photochemical reactions of styrylpyridines, such as [2+2] photodimerization, through the formation of the pyridinium salt. researchgate.net
Optimization of Reaction Conditions for Z-Isomer Purity
Achieving high purity of the (Z)-isomer is paramount and depends on the careful optimization of every step of the synthesis and purification process.
Stereoselective Synthesis: The choice of the primary synthetic route is the most critical factor. Employing a highly Z-selective method, such as the Still-Gennari variant of the HWE reaction, is the preferred strategy. nih.gov Optimizing this reaction involves precise control over temperature (-78 °C is common), the stoichiometric ratio of reactants, and the choice of base and solvent to maximize kinetic control and suppress the formation of the (E)-isomer. nrochemistry.com
Precursor Reduction: If synthesizing via an alkyne precursor, the choice of reduction catalyst is key. The hydrogenation must be stopped cleanly at the alkene stage. Over-reduction would lead to saturation of the double bond, while incomplete reaction leaves residual alkyne. Monitoring the reaction progress by techniques like TLC or GC is essential.
Isomerization Control: When using photoisomerization, the wavelength of light, duration of exposure, and concentration must be optimized to achieve the most favorable Z:E ratio at the photostationary state. Post-irradiation, the separation of the isomers via column chromatography or preparative HPLC is often the most challenging step and requires careful selection of the stationary and mobile phases to achieve adequate resolution.
Purification and Salt Formation: All purification steps must be carried out meticulously. Final crystallization of the free base before salt formation can significantly enhance purity. During the conversion to the hydrochloride salt, using strictly anhydrous reagents and solvents is crucial to prevent the incorporation of water and to ensure clean precipitation of the final product.
Mechanistic Insights into the Stereoselective Synthesis of (Z)-4-Styrylpyridine Hydrochloride
The stereoselective synthesis of the (Z)-isomer of 4-styrylpyridine hydrochloride is a nuanced process, primarily governed by the mechanistic intricacies of the Wittig reaction. The inherent electronic properties of the reactants and the careful control of reaction conditions are paramount in directing the stereochemical outcome towards the desired cis-configuration. This section delves into the mechanistic underpinnings that favor the formation of (Z)-4-styrylpyridine.
The predominant route to 4-styrylpyridine involves the Wittig reaction, a powerful method for olefination. The stereoselectivity of this reaction is highly dependent on the nature of the phosphorus ylide employed. To achieve the (Z)-isomer, a non-stabilized ylide is typically required. The reaction proceeds between a benzylphosphonium salt and 4-pyridinecarboxaldehyde (B46228).
The currently accepted mechanism for the Wittig reaction, particularly under salt-free conditions, involves a direct [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate known as an oxaphosphetane. rsc.orgwikipedia.orgpitt.edu The stereochemistry of the final alkene product is determined at this stage. For non-stabilized ylides, the formation of the cis-oxaphosphetane is kinetically favored, which then decomposes via a syn-elimination to yield the (Z)-alkene. wikipedia.orgorganic-chemistry.org
The preference for the cis-oxaphosphetane with non-stabilized ylides is a result of kinetic control. numberanalytics.comjackwestin.comlibretexts.org The transition state leading to the cis-intermediate is lower in energy than the transition state for the trans-intermediate. This is attributed to a combination of steric and electronic factors during the cycloaddition. nih.gov The initial nucleophilic attack of the ylide on the aldehyde carbonyl group leads to a transition state where steric hindrance between the substituents on the ylide and the aldehyde is minimized. In the case of forming (Z)-4-styrylpyridine, the benzyl (B1604629) group of the ylide and the pyridine ring of the aldehyde orient themselves to minimize steric clash, favoring the pathway to the cis-oxaphosphetane.
The presence of the nitrogen atom in the pyridine ring can influence the reaction's stereoselectivity. While detailed mechanistic studies specifically for the synthesis of (Z)-4-styrylpyridine are not extensively documented in the provided search results, the electronic nature of the 4-pyridinecarboxaldehyde can affect the reactivity of the carbonyl group. The electron-withdrawing character of the pyridine ring can enhance the electrophilicity of the carbonyl carbon, potentially influencing the transition state energies.
Furthermore, the conditions under which the reaction is performed play a critical role. Salt-free conditions are generally preferred for achieving high Z-selectivity with non-stabilized ylides. rsc.orgwikipedia.org The presence of lithium salts, for instance, can lead to the formation of betaine (B1666868) intermediates and subsequent equilibration, which often favors the thermodynamically more stable (E)-isomer. wikipedia.orgorganic-chemistry.orglibretexts.org Therefore, the choice of base and solvent is crucial in preventing such equilibration and maintaining kinetic control.
While the Wittig reaction is the most direct route, other methodologies could theoretically be employed, although they are less commonly reported for the specific synthesis of (Z)-4-styrylpyridine. Photochemical isomerization can be used to convert the more stable (E)-isomer to the (Z)-isomer, but this often results in a photostationary state containing a mixture of both isomers. Catalytic hydrogenation of a corresponding alkyne precursor could also be envisioned, with specific catalysts like Lindlar's catalyst being known to produce cis-alkenes. However, the application of these methods specifically for (Z)-4-styrylpyridine hydrochloride synthesis and their detailed mechanistic studies are not prevalent in the provided search results.
Data on Stereoselective Synthesis
The following table summarizes hypothetical reaction parameters that would be critical in achieving a high yield and selectivity for (Z)-4-styrylpyridine via the Wittig reaction, based on the general principles of stereoselective olefination.
| Parameter | Condition for High (Z)-Selectivity | Rationale |
|---|---|---|
| Ylide Type | Non-stabilized (e.g., from Benzyltriphenylphosphonium chloride) | Favors kinetic control and formation of the cis-oxaphosphetane intermediate, leading to the (Z)-alkene. organic-chemistry.org |
| Base | Strong, non-lithium based (e.g., Sodium Hydride, Potassium tert-butoxide) | Avoids the formation of lithium salt adducts which can lead to equilibration and favor the (E)-isomer. organic-chemistry.org |
| Solvent | Aprotic, non-polar (e.g., Tetrahydrofuran, Toluene) | Minimizes solvation of intermediates which could affect the transition state energies and stereoselectivity. |
| Temperature | Low (e.g., -78 °C to 0 °C) | Enhances kinetic control by favoring the lower energy transition state leading to the (Z)-isomer. youtube.com |
Photochemical Transformations and Reactivity Mechanisms of Z 4 Styrylpyridine Hydrochloride
[2+2] Photocycloaddition Reactions
The [2+2] photocycloaddition of styrylpyridine derivatives is a synthetically valuable method for the construction of cyclobutane (B1203170) rings. In the case of (Z)-4-Styrylpyridine hydrochloride, this reaction proceeds with notable regio- and stereoselectivity, largely influenced by non-covalent interactions in both solution and the solid state.
Dimerization Pathways: Formation of Cyclobutane Adducts
Upon irradiation, (Z)-4-Styrylpyridine can undergo dimerization to form various cyclobutane adducts. The specific pathway and the resulting isomeric products are highly dependent on the reaction environment. Research has shown that the presence of a catalytic amount of hydrochloric acid is crucial in promoting the [2+2] photocycloaddition. researchgate.net In acidic conditions, the pyridine (B92270) nitrogen is protonated, leading to the formation of the pyridinium (B92312) salt. This protonation facilitates the dimerization process, leading to the formation of specific cyclobutane dimers.
The primary products of the photodimerization of (Z)-4-Styrylpyridine in the presence of HCl are the r-cct (regio-cis-cis-trans) and r-ctc (regio-cis-trans-cis) cyclobutane dimers. researchgate.net The formation of these specific isomers points towards a highly organized transition state or pre-association of the monomer units before photoexcitation. The mechanism is believed to involve the excitation of a pre-formed complex of the styrylpyridine molecules, which then collapses to the cyclobutane product. researchgate.net
Regio- and Stereoselectivity in Photodimerization
The regio- and stereoselectivity of the photodimerization of (Z)-4-Styrylpyridine hydrochloride is a key feature of its reactivity. The reaction exhibits high selectivity, favoring the formation of head-to-tail adducts over head-to-head isomers. This high regioselectivity is attributed to the pre-orientation of the pyridinium salt molecules prior to photocycloaddition. researchgate.net
The stereochemistry of the resulting cyclobutane dimers is also tightly controlled. The formation of r-cct and r-ctc dimers from (Z)- and (E)-4-styrylpyridines, respectively, highlights the influence of the starting olefin geometry on the product outcome. researchgate.net This stereocontrol is a direct consequence of the specific alignment of the reacting molecules, which is dictated by intermolecular forces.
Influence of Acidic Conditions and Cation-π Interactions on Photocyclization
Acidic conditions play a pivotal role in the photocyclization of 4-styrylpyridines. The protonation of the pyridine ring to form a pyridinium cation is essential for enhancing the efficiency and selectivity of the [2+2] photocycloaddition. researchgate.net This enhancement is primarily due to the establishment of strong cation-π interactions between the pyridinium ring of one molecule and the phenyl ring of another. researchgate.net
These cation-π interactions act as a template, pre-organizing the monomer units into a head-to-tail arrangement that is geometrically primed for photocycloaddition. researchgate.net This pre-association not only increases the reaction rate but also dictates the high regio- and stereoselectivity observed. In the absence of acid, the photodimerization of 4-styrylpyridines often leads to a complex mixture of products with low selectivity. researchgate.net The strength of this cation-π interaction can be further modulated by the nature of the aromatic system, with extended π-systems leading to even greater selectivity. researchgate.net
Role of Crystalline State vs. Solution State Photoreactivity
The photoreactivity of 4-styrylpyridine (B85998) derivatives, including the hydrochloride salt, is markedly different in the crystalline state compared to the solution state. In solution, the molecules have greater freedom of movement, and the reaction selectivity is primarily governed by dynamic interactions such as cation-π forces.
In the crystalline state, the reaction is topochemically controlled, meaning the reactivity and the structure of the product are determined by the packing of the molecules in the crystal lattice. researchgate.net For a [2+2] photocycloaddition to occur in the solid state, the reacting double bonds must be parallel and within a certain proximity, typically less than 4.2 Å, as dictated by Schmidt's rule. researchgate.net The crystal packing can enforce a specific orientation of the molecules, leading to the formation of a single photodimer with very high selectivity. researchgate.net The use of co-crystals and templates, such as poly(carboxylic acids), has been explored to control the packing of 4-styrylpyridine and, consequently, the outcome of its solid-state photodimerization. researchgate.net
E-Z Photoisomerization Studies
In addition to dimerization, (Z)-4-Styrylpyridine hydrochloride can undergo E-Z photoisomerization, a common process for stilbene-like molecules. This reversible transformation between the cis and trans isomers is a key photochemical pathway that competes with the [2+2] photocycloaddition.
Wavelength-Dependent Photoisomerization Dynamics
The dynamics of E-Z photoisomerization are often dependent on the excitation wavelength. While specific studies on the wavelength-dependent photoisomerization of (Z)-4-Styrylpyridine hydrochloride are not extensively detailed in the available literature, research on closely related compounds like 4,4'-azopyridine provides valuable insights. nih.gov For such molecules, excitation to different electronic states (e.g., S1 vs. S2) can lead to different isomerization quantum yields. nih.gov
For instance, in 4,4'-azopyridine, excitation to the S2 state results in a higher quantum yield for trans-to-cis isomerization compared to excitation to the S1 state. nih.gov This is attributed to different decay pathways and accessibility of conical intersections from the different excited states. nih.gov It is plausible that (Z)-4-Styrylpyridine hydrochloride exhibits similar wavelength-dependent behavior. The absorption spectra of the (Z) and (E) isomers of 4-styrylpyridine differ, with the (E) isomer generally having a stronger absorption at longer wavelengths. researchgate.net This difference in absorption allows for the selective excitation of one isomer over the other, potentially enabling photochemical control over the isomeric ratio. The presence of acid can also influence the absorption spectra, leading to red-shifts that may allow for photoisomerization to be triggered by visible light. researchgate.net
Mechanistic Pathways of Photoinduced Isomerization
The photoinduced isomerization of (Z)-4-styrylpyridine hydrochloride involves the conversion of the Z-isomer (cis) to the E-isomer (trans) upon absorption of light. While detailed mechanistic studies specifically on the hydrochloride salt are not abundant in the literature, the pathway can be inferred from studies on 4-styrylpyridine and the influence of protonation on its photochemical behavior.
The fundamental process of isomerization from the (Z) to the (E) form occurs via rotation around the central carbon-carbon double bond. In its ground state, this rotation is restricted by a significant energy barrier. Upon photoexcitation to an electronically excited state, the π-bond is weakened, lowering the rotational barrier and allowing for isomerization to occur. The molecule then returns to the ground electronic state, potentially in the more stable E-configuration.
Protonation of the pyridine nitrogen to form the hydrochloride salt is known to significantly influence the photochemical reactivity. The presence of a positive charge on the pyridinium ring can lead to enhanced cation-π interactions. While these interactions have been shown to play a key role in promoting [2+2] photocycloaddition reactions between (Z)- and (E)-4-styrylpyridines in the presence of catalytic amounts of HCl, they can also influence the isomerization pathway. researchgate.net In acidic conditions, both the E- and Z-isomers of similar photochromic molecules have been shown to be thermally stable, allowing for reversible switching between the isomers solely by irradiation with different wavelengths of light. nih.gov
The isomerization can proceed through either a singlet or a triplet excited state mechanism. For the free, unprotonated 4-styrylpyridine, the photoisomerization in n-hexane is understood to proceed primarily through the singlet excited state (S1). iupac.org Upon excitation, the molecule can twist towards a "perpendicular" geometry, which is a point of near-degeneracy with the ground state (S0), allowing for non-radiative decay back to the ground state as either the (Z) or (E) isomer.
The introduction of the hydrochloride can alter the relative energies of the singlet and triplet states. In related systems, protonation can influence intersystem crossing rates. For instance, in other azastilbene derivatives, the quantum yields of both fluorescence and photoisomerization show a marked dependence on pH, indicating different efficiencies of these processes for the neutral and protonated forms. iupac.org A systematic study on styrylpyridines revealed that the quantum yield of photoisomerization varies with the position of the nitrogen atom, suggesting a sensitivity of the excited state lifetime and decay pathways to electronic structure. iupac.org
Photophysical Characterization of Excited States and Reaction Intermediates
The characterization of the transient species involved in the photochemical reactions of (Z)-4-styrylpyridine hydrochloride is crucial for a complete understanding of the reaction mechanism. Techniques such as transient absorption spectroscopy are employed to detect and monitor short-lived excited states and intermediates. youtube.comnih.govyoutube.com
Exciplex Formation and Monitoring
An exciplex, or excited-state complex, is a transient stoichiometric association between an excited molecule and a ground-state molecule (which can be of the same or a different species). In the context of (Z)-4-styrylpyridine hydrochloride photoisomerization, the formation of an exciplex between an excited (Z)-isomer and a ground-state molecule could be a potential step in the reaction pathway, particularly in concentrated solutions where bimolecular interactions are more probable.
The monitoring of such transient species is typically achieved through pump-probe transient absorption spectroscopy. youtube.com In this technique, a short "pump" laser pulse excites the sample, and a second, time-delayed "probe" pulse measures the absorption spectrum of the generated transient species. The resulting transient absorption spectrum can reveal the presence of excited singlet states (S1), triplet states (T1), or exciplexes, each with their unique absorption signatures. The kinetics of the rise and decay of these absorption signals provide information about the lifetimes of these species and the rates of their interconversion.
Quantum Yields of Photoreactions
The quantum yield (Φ) of a photoreaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed by the system. For the photoisomerization of (Z)-4-styrylpyridine hydrochloride, the key quantum yield is that of the (Z) → (E) isomerization (ΦZ→E).
The determination of photoisomerization quantum yields typically involves irradiating a solution of the compound with light of a specific wavelength and monitoring the change in concentration of the isomers over time, often using UV-vis absorption spectroscopy. nih.govresearchgate.netbeilstein-journals.org The photon flux of the light source must be accurately known, which can be determined using chemical actinometry or a calibrated photodetector. beilstein-journals.org
Specific quantum yield data for the photoisomerization of (Z)-4-styrylpyridine hydrochloride is not extensively reported. However, data for the unprotonated trans-4-styrylpyridine and related styrylpyridinium derivatives provide valuable context. For trans-4-styrylpyridine in n-hexane, the quantum yield of fluorescence (ΦF) is 0.01, and the quantum yield of trans-to-cis photoisomerization (Φt→c) is 0.40. iupac.org This indicates that photoisomerization is a major deactivation pathway for the excited state of the unprotonated molecule.
The photoluminescence quantum yield (PLQY), which is the quantum yield of fluorescence, has been reported for a series of styrylpyridinium derivatives designed for cell imaging. These values, while not representing the isomerization efficiency, provide an indication of the competition between radiative (fluorescence) and non-radiative decay pathways in these charged molecules.
Photophysical and Photochemical Parameters of trans-Styrylpyridines in n-Hexane
| Compound | Fluorescence Quantum Yield (ΦF) | Photoisomerization Quantum Yield (Φt→c) | Non-radiative Deactivation Quantum Yield (Φnr) |
|---|---|---|---|
| trans-2-Styrylpyridine | 0.00 | 0.25 | 0.75 |
| trans-3-Styrylpyridine | 0.03 | 0.50 | 0.47 |
| trans-4-Styrylpyridine | 0.01 | 0.40 | 0.59 |
Data sourced from reference iupac.org. The non-radiative deactivation quantum yield (Φnr) is calculated as 1 - ΦF - Φt→c, assuming these are the only significant decay pathways.
Photoluminescence Quantum Yields (PLQY) of Selected Styrylpyridinium Derivatives in DMSO
| Compound Derivative | Photoluminescence Quantum Yield (PLQY) |
|---|---|
| 3,4,5-trimethoxyphenyl derivative (vinyl linker) | 15.1% |
| 3,4,5-trimethoxyphenyl derivative (divinyl linker) | 12.2% |
| N-dimethylaminophenyl derivative (vinyl linker) | 1.6% |
| N-dimethylaminophenyl derivative (divinyl linker) | 1.4% |
| julolidinyl derivative (vinyl linker) | 0.5% |
| julolidinyl derivative (divinyl linker) | 0.7% |
Data sourced from reference mdpi.com. These compounds are derivatives of styrylpyridinium and the values represent the efficiency of fluorescence, not photoisomerization.
The generally low photoluminescence quantum yields for many of the styrylpyridinium derivatives suggest that non-radiative pathways, including photoisomerization and other deactivation processes, are dominant. mdpi.com The specific quantum yield of isomerization for (Z)-4-styrylpyridine hydrochloride would depend on factors such as the solvent, temperature, and excitation wavelength.
Supramolecular Architectures and Crystal Engineering of Z 4 Styrylpyridine Hydrochloride
Non-Covalent Interactions Governing Self-Assembly
Cation-π interactions are a significant force in the crystal packing of (Z)-4-Styrylpyridine hydrochloride. nih.gov This non-covalent bond arises from the electrostatic attraction between the positively charged pyridinium (B92312) ring (the cation) and the electron-rich π-system of the phenyl ring of an adjacent molecule. nih.govepa.gov In the solid state, these interactions play a crucial role in the pre-organization of the molecules.
Table 1: Characteristics of Cation-π Interactions
| Interacting Moieties | Nature of Interaction | Typical Energy (kcal/mol) | Implication for Packing |
|---|---|---|---|
| Pyridinium Cation & Phenyl Ring | Electrostatic attraction between a positive charge and an electron-rich π-system. nih.govepa.gov | 2-5 epa.gov | Promotes specific head-to-tail molecular alignment. researchgate.net |
Hydrogen bonds are among the most critical interactions stabilizing the crystal structure of (Z)-4-Styrylpyridine hydrochloride. The formation of the salt introduces a strong hydrogen bond donor, the protonated pyridinium nitrogen (N⁺-H), and an acceptor, the chloride anion (Cl⁻). The resulting N⁺-H···Cl⁻ hydrogen bonds create robust networks that act as a scaffold for the entire supramolecular assembly. researchgate.net
Table 2: Key Hydrogen Bonds in Styrylpyridine Hydrochloride Structures
| Donor | Acceptor | Type of Interaction | Role in Crystal Structure |
|---|---|---|---|
| Pyridinium (N⁺-H) | Chloride Anion (Cl⁻) | Charge-assisted hydrogen bond | Primary interaction forming robust networks that define the crystal lattice. researchgate.net |
| C-H | Chloride Anion (Cl⁻) | Weak hydrogen bond | Secondary interactions providing additional stabilization to the packing. |
| C-H | π-system (Phenyl/Pyridyl) | Weak hydrogen bond | Contributes to the overall cohesive energy of the crystal. |
π-π stacking interactions occur between the aromatic rings (the phenyl and pyridyl moieties) of adjacent (Z)-4-Styrylpyridine hydrochloride molecules. nih.gov These interactions are driven by a combination of electrostatic and van der Waals forces and are fundamental to the packing of aromatic compounds. mdpi.com In the context of styrylpyridine salts, π-stacking often occurs in a face-to-face or offset (slipped-stack) arrangement. researchgate.net
The cations of 4-styrylpyridine (B85998) salts typically organize into stacks with either a head-to-head or head-to-tail arrangement. researchgate.net This stacking is crucial because it governs the intermolecular distance between the olefinic C=C bonds. For a photoreaction to occur, these bonds must be properly aligned and within a certain distance, a condition directly influenced by the π-stacking geometry. mdpi.comnih.gov The interplay between π-stacking, hydrogen bonding, and cation-π interactions ultimately determines whether the molecular packing will be conducive to a topochemical reaction. researchgate.net
Inclusion Chemistry and Host-Guest Complexes
The encapsulation of guest molecules within the confined spaces of host structures can significantly alter their physical and chemical properties. For (Z)-4-styrylpyridine hydrochloride, inclusion chemistry offers pathways to control its reactivity and assembly in the solid state and in solution.
Cucurbit[n]urils (Q[n]s) are a family of macrocyclic host molecules with a hydrophobic cavity and two polar carbonyl portals, capable of encapsulating a variety of guest molecules. westernsydney.edu.au The interactions between styrylpyridine derivatives and cucurbit[n]urils have been shown to control the photochemical behavior of the guest molecule. rsc.orgrsc.orgbohrium.com Specifically, the confinement within the cucurbituril (B1219460) cavity can either catalyze or inhibit photochemical reactions such as cis-trans isomerization and [2+2] cycloaddition.
Styrylpyridine salts can undergo two primary photochemical reactions: a unimolecular cis-trans isomerization and a bimolecular [2+2] cycloaddition, the latter being more dependent on reactant concentration. rsc.org The size of the cucurbituril cavity plays a crucial role in determining the reaction pathway. For instance, a styrylpyridine derivative (CHP) was found to form different supramolecular complexes with cucurbit aip.orguril (Q aip.org) and cucurbit rsc.orguril (Q rsc.org). rsc.orgrsc.org
With Q rsc.org, which has a larger cavity, the styrylpyridine derivative forms a 1:2 host-guest complex, and the photo-induced [2+2] cycloaddition reaction is significantly accelerated. rsc.org In contrast, when complexed with the smaller Q aip.org, the styrylpyridine derivative only undergoes cis-trans isomerization, and the [2+2] cycloaddition is inhibited. rsc.orgrsc.org This demonstrates the "supramolecular protection" effect of Q aip.org. In a competitive system containing both Q aip.org and Q rsc.org, the styrylpyridine derivative preferentially binds to Q aip.org, thus inhibiting the cycloaddition reaction. rsc.org This selective control over photoreactivity highlights the potential of cucurbiturils as "supramolecular nanoreactors."
The binding of guest molecules within cucurbiturils is driven by a combination of ion-dipole interactions between the cationic guest and the carbonyl portals of the host, as well as hydrophobic interactions between the guest and the inner cavity of the cucurbituril. westernsydney.edu.au These host-guest interactions can be studied using various techniques, including NMR spectroscopy, fluorescence spectroscopy, UV-Vis spectroscopy, and isothermal titration calorimetry. rsc.orgmdpi.com
Table 1: Photochemical Behavior of a Styrylpyridine Derivative in the Presence of Cucurbit[n]urils
| Host Molecule | Host-Guest Complex Type | Observed Photochemical Reaction | Outcome | Reference |
| Cucurbit rsc.orguril (Q rsc.org) | 1:2 | [2+2] Cycloaddition | Accelerated | rsc.org |
| Cucurbit aip.orguril (Q aip.org) | 2:1 | Cis-Trans Isomerization | [2+2] Cycloaddition Inhibited | rsc.orgrsc.org |
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.org The tunable pore size, high surface area, and functionalizable pore surfaces of MOFs make them ideal platforms for controlling the reactivity of encapsulated guest molecules. acs.orgnih.gov The reactivity of a guest molecule like (Z)-4-styrylpyridine hydrochloride within a MOF can be influenced by several factors.
The pore dimensions of the MOF can impose steric constraints on the guest molecules, influencing their conformation and orientation. This can be used to pre-organize guest molecules for specific reactions, similar to the confinement effects observed in cucurbiturils. For a bimolecular reaction like the [2+2] cycloaddition of styrylpyridine, the pores of a MOF could be designed to hold two guest molecules in the appropriate proximity and orientation for the reaction to occur.
The chemical environment of the MOF's pores can also play a significant role. Functional groups on the organic linkers or open metal sites on the metal clusters can interact with the guest molecule, potentially catalyzing a reaction. nih.gov For (Z)-4-styrylpyridine hydrochloride, the pyridinium nitrogen could interact with anionic sites or hydrogen bond donors within the MOF structure, while the styryl group could engage in π-π stacking interactions with aromatic linkers.
Furthermore, the introduction of single active metal sites into the MOF structure via postsynthetic modification can enhance host-guest interactions and potentially lower the activation barrier for a given reaction. nih.gov The ability to visualize guest molecules within the pores of MOFs using techniques like X-ray and neutron powder diffraction allows for a detailed understanding of the host-guest interactions and the mechanism of pore-directed reactivity. nih.gov While specific studies on (Z)-4-styrylpyridine hydrochloride within MOFs are not extensively reported, the principles of MOF chemistry suggest a high degree of control over its reactivity is achievable.
Coordination Polymers and Metal Complexes as Supramolecular Scaffolds
The pyridyl nitrogen of 4-styrylpyridine makes it an excellent ligand for the construction of coordination polymers and discrete metal complexes. These structures serve as robust supramolecular scaffolds, allowing for the systematic study of structure-property relationships.
The design of ligands is a critical aspect of coordination chemistry, influencing the stability, geometry, and functionality of the resulting metal complexes. For ligands like 4-styrylpyridine, several factors are important for effective metal ion chelation. The pyridyl group provides a strong coordination site for a wide range of metal ions. rsc.org The stability of the resulting complexes is influenced by factors such as the chelate effect, where polydentate ligands form more stable complexes than monodentate ligands. rsc.org
In the context of 4-styrylpyridine, it often acts as a monodentate or a bridging ligand in coordination polymers. researchgate.net The combination of 4-styrylpyridine with other ligands, such as carboxylates, can lead to the formation of mixed-ligand coordination polymers with diverse structures and properties. rsc.orgresearchgate.net For example, two one-dimensional coordination polymers have been synthesized using Mn(II) and Co(II) ions, acetylenedicarboxylic acid, and 4-styrylpyridine. rsc.orgresearchgate.net In these structures, the 4-styrylpyridine acts as an axial ligand.
The choice of the metal ion in a coordination complex can have a profound impact on its photoreactivity and crystal structure. nih.govmdpi.com This is particularly relevant for complexes containing photoactive ligands like 4-styrylpyridine. The metal ion can influence the packing of the ligands in the crystal, which in turn determines whether a [2+2] photocycloaddition reaction can occur in the solid state. According to Schmidt's criteria for solid-state reactions, the C=C bonds of the reacting olefins must be parallel and within a certain distance (typically less than 4.2 Å). mdpi.com
A study comparing a zinc(II) complex and a copper(II) complex with 4-styrylpyridine and 1-adamantanecarboxylic acid as ligands demonstrated this principle. The zinc(II) complex was found to be photoinactive, while the copper(II) complex readily underwent a photoreaction to yield a 1D coordination polymer. mdpi.com This difference in reactivity was attributed to the different crystal packing arrangements dictated by the respective metal ions.
Table 2: Influence of Metal Ion on the Photoreactivity of 4-Styrylpyridine Complexes
| Metal Ion | Complex Structure | Photoreactivity | Resulting Product | Reference |
| Zinc(II) | Trinuclear, six-bladed windmill | Photoinactive | No reaction | mdpi.com |
| Copper(II) | Dinuclear, paddle-wheel | Photoreactive | 1D Coordination Polymer | mdpi.com |
Advanced Spectroscopic and Computational Characterization of Z 4 Styrylpyridine Hydrochloride
Vibrational Spectroscopy (IR, Raman) for Structural Elucidation and Conformation Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of (Z)-4-styrylpyridine hydrochloride. ku.dk These methods provide a molecular fingerprint by detecting the characteristic vibrational modes of the molecule, which are sensitive to its geometry and conformation. ku.dkmdpi.com Analysis of vibrational spectra, often complemented by quantum mechanical calculations, allows for detailed structural assignments and can be used to track changes during chemical processes. nih.gov
The vibrational spectrum of (Z)-4-styrylpyridine hydrochloride is complex, featuring contributions from the pyridine (B92270) ring, the phenyl ring, and the vinylic linkage. The assignment of these vibrational modes is typically achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). nih.govresearchgate.net DFT calculations can predict the equilibrium geometry and simulate the IR and Raman spectra, which aids in the assignment of experimentally observed bands to specific molecular motions. researchgate.netdergipark.org.tr
Key vibrational modes for 4-styrylpyridine (B85998) derivatives include:
Pyridine Ring Vibrations: The characteristic stretching and bending modes of the pyridine ring are observed in the IR and Raman spectra. C-H stretching vibrations of the heteroaromatic ring typically appear in the 3200-3000 cm⁻¹ region. dergipark.org.tr Ring stretching vibrations, often coupled, appear in the 1600-1400 cm⁻¹ range.
Olefinic C=C Bond: The C=C stretching vibration of the central double bond is a key indicator of the styryl structure. Its position and intensity can be influenced by conjugation and stereochemistry.
Vinyl C-H Bending: The out-of-plane C-H bending (wagging) vibration of the vinyl group is particularly sensitive to the stereochemistry. For (Z)-isomers (cis), this mode typically appears at a different frequency compared to the (E)-isomer (trans), which often shows a strong band around 977 cm⁻¹. mdpi.com This difference is a critical diagnostic tool for distinguishing between the two isomers.
Phenyl Ring Modes: Standard vibrational modes for the monosubstituted benzene (B151609) ring are present, including C-H stretching, ring breathing, and in-plane and out-of-plane bending vibrations.
Protonation at the pyridine nitrogen to form the hydrochloride salt introduces further changes. The N-H stretching and bending vibrations appear, and the electron-withdrawing effect of the protonated nitrogen perturbs the electronic structure, shifting the frequencies of the pyridine ring modes.
Interactive Table: Characteristic Vibrational Frequencies for 4-Styrylpyridine Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| Pyridinium (B92312) N-H Stretch | 2500-2300 | Broad band, characteristic of the hydrochloride salt. |
| Aromatic C-H Stretch | 3100-3000 | From both pyridine and phenyl rings. dergipark.org.tr |
| Olefinic C=C Stretch | 1650-1620 | Position influenced by conjugation and isomerism. |
| Pyridine Ring Stretch | 1610-1580 | Sensitive to substitution and protonation. |
| Phenyl Ring Stretch | 1600-1450 | Multiple bands expected for the aromatic system. |
| (Z)-Vinyl C-H Out-of-Plane Bend | ~700-650 | Differentiates from the (E)-isomer which appears at higher wavenumbers (~960-980 cm⁻¹). mdpi.com |
Vibrational spectroscopy is well-suited for the in-situ monitoring of photochemical reactions, such as the (Z) to (E) isomerization of 4-styrylpyridine. Since the vibrational spectra of the (Z) and (E) isomers exhibit distinct features, particularly in the vinyl C-H out-of-plane bending region, these differences can be exploited to track the reaction progress in real-time. nih.gov By irradiating a sample of (Z)-4-styrylpyridine hydrochloride with light of an appropriate wavelength and simultaneously collecting IR or Raman spectra, one can observe the decrease in intensity of bands characteristic of the (Z)-isomer and the concomitant increase in bands corresponding to the (E)-isomer. This allows for the determination of reaction kinetics and quantum yields, providing valuable insight into the mechanism of photoisomerization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Solution-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. nih.gov For (Z)-4-styrylpyridine hydrochloride, ¹H and ¹³C NMR are crucial for confirming the molecular structure and, most importantly, for unambiguously establishing the cis geometry of the double bond. researchgate.net
The ¹H NMR spectrum provides detailed information about the chemical environment of protons in the molecule. youtube.com In (Z)-4-styrylpyridine hydrochloride, the key signals for isomer identification are those of the vinylic protons.
¹H NMR: The two protons on the C=C double bond (H-α and H-β) form an AX system. For the (Z)-isomer, the vicinal coupling constant (³J_HαHβ) is typically in the range of 8-12 Hz. This is significantly smaller than the coupling constant for the (E)-isomer, which is usually around 16-18 Hz, reflecting the trans relationship of the protons. nih.gov The chemical shifts of the aromatic protons on the phenyl and pyridinium rings provide further structural confirmation.
¹³C NMR: The ¹³C NMR spectrum confirms the presence of all carbon atoms in the molecule. nih.gov The chemical shifts of the vinylic carbons and the aromatic carbons are consistent with the conjugated system. The protonated pyridinium ring carbons are typically shifted downfield compared to the neutral pyridine. The purity of the sample with respect to the other isomer can be readily assessed by the absence of the characteristic signals of the (E)-isomer. rsc.org
Interactive Table: Typical NMR Data for (Z)-4-Styrylpyridine Isomers
| Nucleus | Signal Type | (Z)-Isomer | (E)-Isomer | Notes |
| ¹H NMR | Vinylic Protons | δ ≈ 6.5-7.0 ppm, Doublets | δ ≈ 7.0-7.5 ppm, Doublets | Chemical shifts are approximate and solvent-dependent. |
| Vinylic Coupling (³J_HH) | ~8-12 Hz | ~16-18 Hz | This is the most definitive parameter for isomer assignment. nih.gov | |
| ¹³C NMR | Vinylic Carbons | δ ≈ 125-135 ppm | δ ≈ 125-135 ppm | Small differences in chemical shifts exist but coupling constants are more reliable for identification. |
| Pyridinium C4 | δ ≈ 150 ppm | δ ≈ 150 ppm | Shifted downfield due to protonation. |
While ¹H coupling constants provide definitive proof of the (Z)-isomer, advanced 2D NMR techniques can offer further conformational insights, especially regarding the orientation of the aromatic rings. ipb.pt
Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for confirming the (Z)-configuration through space. For the (Z)-isomer, a spatial proximity exists between the vinylic protons and the protons on the adjacent aromatic rings. A distinct NOE cross-peak is expected between the α-proton (adjacent to the phenyl ring) and the ortho-protons of the phenyl ring, and similarly between the β-proton (adjacent to the pyridinium ring) and the ortho-protons of the pyridinium ring. These correlations are absent or significantly weaker in the (E)-isomer, providing unambiguous proof of the cis geometry. frontiersin.org
Heteronuclear Correlation Spectroscopy: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, confirming the connectivity of the entire molecule. researchgate.net HMBC, in particular, can show long-range correlations (2-3 bonds) between the vinylic protons and the quaternary carbons of the aromatic rings, solidifying the structural assignment.
These advanced methods are crucial for building a complete picture of the molecule's conformation in solution, which may involve restricted rotation around the single bonds adjacent to the vinylic linkage. nih.govrsc.org
Electronic Spectroscopy (UV-Vis) for Photophysical Properties and Electronic Transitions
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. mdpi.com For conjugated systems like 4-styrylpyridine, the spectrum is dominated by intense π→π* transitions. The stereochemistry of the central double bond has a profound impact on the electronic structure and, consequently, on the absorption spectrum. nih.gov
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to understand and predict the electronic spectra of styrylpyridine isomers. nih.govresearchgate.net These calculations can determine the energies of the excited states and the oscillator strengths of the transitions. For 4-styrylpyridine, the main absorption band in the UV region is primarily due to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), corresponding to the S₀ → S₁ transition. rsc.org
The (Z)-isomer of 4-styrylpyridine is typically non-planar due to steric hindrance between the phenyl and pyridinium rings. This twisting reduces the extent of π-conjugation across the molecule compared to the more planar (E)-isomer. As a result, the main absorption band (λ_max) of the (Z)-isomer is generally blue-shifted (occurs at a shorter wavelength) and has a lower molar absorptivity (extinction coefficient) compared to the (E)-isomer. rsc.org
Upon irradiation with UV light, (Z)-4-styrylpyridine can undergo photoisomerization to the more thermodynamically stable (E)-isomer. This process can be readily monitored by UV-Vis spectroscopy, where the absorption band of the (Z)-isomer decreases while a new, red-shifted, and more intense band corresponding to the (E)-isomer grows in. Protonation to the hydrochloride salt can further influence the photophysical properties by altering the energy levels of the molecular orbitals.
Interactive Table: Comparative Photophysical Data for 4-Styrylpyridine Isomers
| Isomer | Typical λ_max (nm) | Molar Absorptivity (ε) | Key Electronic Transition | Notes |
| (Z)-Isomer | ~280-290 | Lower | π→π* (S₀ → S₁) | Blue-shifted and less intense due to steric hindrance and reduced planarity. rsc.org |
| (E)-Isomer | ~300-310 | Higher | π→π* (S₀ → S₁) | Red-shifted and more intense due to greater planarity and conjugation. researchgate.net |
Theoretical investigations have shown that for the cis (Z) isomer, both the S₀ → S₁ and S₀ → S₂ transitions can contribute to the main absorption band, whereas for the trans (E) isomer, the band originates primarily from the S₀ → S₁ transition. rsc.org Accounting for thermal fluctuations and vibrational broadening in computational models leads to a better agreement between theoretical and experimental spectra. rsc.org
Absorption and Emission Spectra Analysis
The photophysical properties of styrylpyridines are of significant interest due to their structural relation to stilbene (B7821643), a foundational molecule in photochemistry. The introduction of a nitrogen atom into one of the phenyl rings modifies the electronic and spectral characteristics of the molecule. Theoretical investigations based on Time-Dependent Density Functional Theory (TDDFT) have been employed to understand the absorption spectra of both the cis (Z) and trans (E) isomers of 4-styrylpyridine. For the (Z)-isomer, calculations predict that the main absorption band arises from a combination of the S₀ → S₁ and S₀ → S₂ electronic transitions. nih.gov Accounting for thermal fluctuations and vibrational broadening through computational models provides a more accurate representation that aligns better with experimental observations. nih.gov
Solvatochromic Effects and pH Dependence
The spectroscopic properties of styrylpyridine derivatives are highly sensitive to their environment, exhibiting notable solvatochromic effects and pH dependence. Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For molecules with a donor-π-acceptor (D-π-A) structure, positive solvatochromic fluorescence is often observed, where the emission wavelength shifts to a longer wavelength (red-shift) as the polarity of the solvent increases. rsc.org This phenomenon is attributed to the stabilization of the more polar excited state in polar solvents. In a study of α,ω-di(4-pyridyl)polyenes, the fluorescence maximum (λf) of a short-chain analogue red-shifted significantly from 368 nm in hexane (B92381) to 403 nm in acetonitrile, demonstrating a strong dependence on solvent polarity. rsc.org
The pH of the solution has a profound impact on the absorption and emission spectra of 4-styrylpyridine due to the basicity of the pyridine nitrogen atom. Protonation of the nitrogen atom in acidic conditions, forming the pyridinium cation of the hydrochloride salt, alters the electronic distribution within the molecule. This change can be visually observed as a shift in the emission wavelength. rsc.org For related compounds, changing the pH with acid (like HCl) or base (like NaOH) can cause a reversible shift in the emission wavelength. rsc.org For example, at a low pH of 2, one emission maximum might be observed, while at a high pH of 14, multiple emission bands could appear at different wavelengths. rsc.org This pH-dependent fluorescence suggests that (Z)-4-Styrylpyridine hydrochloride could function as a sensitive fluorescence probe for pH. cdnsciencepub.com The photochemical stability is also affected by pH; under highly acidic conditions, the bishydrochloride species can form, which promotes n → π* transitions at the ethylenic bond, allowing the molecule to rotate and isomerize upon excitation. mdpi.com
X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction is the definitive technique for determining the three-dimensional atomic structure of crystalline solids. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can deduce the electron density distribution within the crystal and thereby determine the precise arrangement of atoms, bond lengths, and bond angles. nih.gov This method is essential for understanding the solid-state properties of molecules like (Z)-4-Styrylpyridine hydrochloride, as it provides unequivocal information about its molecular conformation, stereochemistry, and the nature of intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net
Single Crystal X-ray Crystallography of (Z)-4-Styrylpyridine Hydrochloride and its Adducts
The crystal structures of several adducts of 4-styrylpyridine (spy) have been successfully determined. For instance, a square planar copper(II) complex, [Cu(4-spy)₂(NCS)₂], was synthesized and characterized by single-crystal X-ray diffraction, revealing that it crystallizes in the triclinic space group Pī. mdpi.com Similarly, a study on zinc(II) and copper(II) complexes with 4-styrylpyridine and 1-adamantanecarboxylic acid (Hadc) reported the structures of a trinuclear zinc(II) complex, [Zn₃(spy)₂(adc)₆], and a copper(II) cocrystal, [Cu(spy)₂(adc)₂][Cu₂(spy)₂(adc)₄]·2DMF. youtube.com The zinc complex crystallizes in the triclinic P-1 space group and features a linear arrangement of three zinc atoms. youtube.com The copper complex contains both a mononuclear square planar unit and a dinuclear paddle-wheel structure. youtube.com In these adducts, the 4-styrylpyridine ligand coordinates to the metal center through its nitrogen atom.
Crystallographic data for precursors of related styrylpyridine derivatives have also been reported. For example, trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde was found to crystallize in the monoclinic space group P2₁/c. mdpi.com These studies collectively demonstrate the capability of the styrylpyridine framework to form well-defined crystalline materials and engage in various coordination and intermolecular interactions.
Interactive Table 1: Crystallographic Data for 4-Styrylpyridine Adducts and Related Compounds
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref |
| trans-4-(2-(pyridin-2-yl)vinylbenzaldehyde (I) | C₁₄H₁₁NO | Monoclinic | P2₁/c | 12.6674(19) | 7.2173(11) | 11.5877(14) | 97.203(13) | 4 | mdpi.com |
| trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde (II) | C₁₄H₁₁NO | Monoclinic | P2₁ | 3.85728(9) | 10.62375(19) | 12.8625(2) | 91.722(2) | 2 | mdpi.com |
| trans-4-(2-(pyridin-2-yl)vinylbenzoic acid (III) | C₁₄H₁₁NO₂ | Monoclinic | P2₁ | 3.89359(7) | 17.7014(3) | 8.04530(12) | 94.4030(16) | 2 | mdpi.com |
| [Zn₃(spy)₂(adc)₆] (1) | C₉₂H₁₀₈N₂O₁₂Zn₃ | Triclinic | P-1 | - | - | - | - | 1 | youtube.com |
Note: Detailed cell parameters for compound (1) were not provided in the abstract.
Polymorphism and Packing Arrangements
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. For flexible molecules, polymorphism can arise from changes in the molecular conformation or from different packing arrangements of the same conformer, known as packing polymorphism. nih.govncats.io Given the rotational freedom around the C-C single bonds in its backbone, (Z)-4-Styrylpyridine hydrochloride is a candidate for exhibiting polymorphism.
The crystal packing of styrylpyridine derivatives is governed by a combination of intermolecular forces. In the case of the hydrochloride salt, strong N⁺-H···Cl⁻ hydrogen bonds are expected to be a dominant structure-directing interaction, often forming robust chains or networks. rsc.org In addition to these strong interactions, weaker forces such as π-π stacking, C-H···π interactions, and van der Waals forces play a crucial role in the three-dimensional supramolecular assembly. researchgate.netmdpi.com In the crystal structure of [Cu(4-spy)₂(NCS)₂], the complex self-assembles to form a 3D supramolecular architecture through π–π interactions. mdpi.com Similarly, analysis of copper(II) complexes of 4-styrylpyridine shows that adjacent molecules can align in a head-to-tail fashion, with separations between the C=C bonds of approximately 3.899 Å, which is within the distance required for photochemical [2+2] cycloaddition reactions. youtube.com The interplay of these varied interactions can lead to different packing modes, potentially resulting in packing polymorphs with subtle but significant differences in their crystal lattice energies and physical properties. rsc.orgnih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. The molecular weight of the neutral 4-styrylpyridine base (C₁₃H₁₁N) is 181.23 g/mol . For the hydrochloride salt, (Z)-4-Styrylpyridine hydrochloride (C₁₃H₁₂ClN), the molecular weight is approximately 217.69 g/mol , accounting for the addition of HCl.
In mass spectrometry using a soft ionization technique like electrospray ionization (ESI), the molecular ion peak [M+H]⁺ for the free base would be expected at an m/z (mass-to-charge ratio) corresponding to the protonated molecule, C₁₃H₁₂N⁺, which is approximately 182.10. For the hydrochloride salt, the intact molecule might be observed, or more commonly, the protonated base at m/z 182.10 after the loss of neutral HCl.
Under conditions that induce fragmentation (e.g., collision-induced dissociation in MS/MS), the molecule will break apart in predictable ways. The fragmentation of aromatic and amine-containing compounds often follows specific pathways. For (Z)-4-Styrylpyridine, key fragmentation processes would include:
α-Cleavage: The cleavage of the bond adjacent to the nitrogen atom in the pyridine ring is a common pathway for amines and pyridinic compounds.
Loss of small neutral molecules: The molecule could lose stable neutral fragments. For instance, the loss of HCN (27 Da) from the pyridine ring is a characteristic fragmentation pathway for pyridines.
Cleavage of the styryl group: Fragmentation can occur at the vinyl linkage or within the phenyl ring. The loss of a phenyl radical (•C₆H₅, 77 Da) or a styryl radical (•C₈H₇, 103 Da) are plausible pathways. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment in the mass spectra of compounds containing a benzyl (B1604629) moiety.
Interactive Table 2: Predicted Mass Spectrometry Fragments for 4-Styrylpyridine (Protonated Base)
| m/z (Da) | Proposed Fragment Ion | Loss from Precursor (m/z 182.10) |
| 182.10 | [M+H]⁺ (Protonated Molecule) | - |
| 181.09 | [M]⁺˙ (Radical Cation after H loss) | H• |
| 154.08 | [C₁₂H₁₀N]⁺ | C₂H₂ (Acetylene) |
| 105.07 | [C₈H₉]⁺ | C₅H₃N (Pyridyne) |
| 104.06 | [C₈H₈]⁺˙ (Styrene radical cation) | C₅H₄N• (Pyridyl radical) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion) | C₆H₅N (Phenylpyridine fragment) |
| 78.05 | [C₆H₅N]⁺˙ (Pyridine radical cation) | C₇H₇• (Benzyl radical) |
| 77.04 | [C₆H₅]⁺ (Phenyl cation) | C₇H₇N (Vinylpyridine fragment) |
Computational and Theoretical Studies on Z 4 Styrylpyridine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular systems that may be difficult or impossible to study experimentally. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.govyoutube.com This method is particularly well-suited for the geometry optimization of molecules like (Z)-4-Styrylpyridine hydrochloride. The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. youtube.comresearchgate.net
For (Z)-4-Styrylpyridine, the "Z" or "cis" configuration denotes that the phenyl and pyridyl rings are on the same side of the carbon-carbon double bond. The presence of the hydrochloride salt, where the pyridine (B92270) nitrogen is protonated, introduces a positive charge that significantly influences the electronic distribution and geometry of the molecule. DFT calculations can model this by optimizing the structure of the protonated form.
Commonly used functionals in DFT, such as B3LYP or ωB97X-D, combined with appropriate basis sets (e.g., 6-31G* or larger), can provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov These calculations would likely reveal a non-planar structure for (Z)-4-Styrylpyridine hydrochloride due to steric hindrance between the aromatic rings in the cis conformation, a contrast to the generally planar structure of its trans-isomer. researchgate.net
The electronic structure, including the distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO), can also be determined. The HOMO-LUMO gap is a critical parameter, as it provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation.
Table 1: Representative Data from a Hypothetical DFT Geometry Optimization of (Z)-4-Styrylpyridine Hydrochloride
| Parameter | Predicted Value | Description |
| C=C Bond Length | ~1.34 Å | The central double bond connecting the vinyl group. |
| C-C Single Bond (Styryl) | ~1.48 Å | The bond connecting the vinyl group to the phenyl ring. |
| C-C Single Bond (Vinyl-Pyridyl) | ~1.47 Å | The bond connecting the vinyl group to the pyridyl ring. |
| N-H Bond Length (in Hydrochloride) | ~1.02 Å | The bond formed upon protonation of the pyridine nitrogen. |
| Torsional Angle (Phenyl-Vinyl) | Varies | The twist between the phenyl ring and the vinyl group. |
| Torsional Angle (Pyridyl-Vinyl) | Varies | The twist between the pyridyl ring and the vinyl group. |
Note: The values in this table are illustrative and represent typical expectations from DFT calculations. Actual values would depend on the specific level of theory and basis set used.
While DFT is a powerful tool, post-Hartree-Fock methods offer a systematic way to improve upon the Hartree-Fock approximation by more explicitly including electron correlation. youtube.com These methods, while more computationally demanding, can provide higher accuracy for energies and properties. nih.gov
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common next step in accuracy. nih.gov Coupled-Cluster (CC) theory, especially with single and double excitations and a perturbative treatment of triple excitations (CCSD(T)), is often considered the "gold standard" in quantum chemistry for its high accuracy in predicting molecular energies and properties for small to medium-sized molecules. wikipedia.orgarxiv.orgjoshuagoings.com
For a molecule like (Z)-4-Styrylpyridine hydrochloride, applying these methods would be computationally intensive but could yield highly accurate predictions of its geometry and relative energy compared to other isomers or conformers. Such calculations would be particularly valuable for benchmarking the results obtained from more cost-effective DFT methods. The increased accuracy of post-Hartree-Fock methods is crucial for resolving subtle energetic differences between conformers or for obtaining precise reaction barriers. scispace.com
Spectroscopic Property Prediction
Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the calculated electronic and geometric structure of a molecule and its experimental spectroscopic signatures.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which can be used to simulate UV-Vis absorption spectra. researchgate.netpsicode.org This technique is an extension of ground-state DFT and provides insights into the electronic transitions that occur when a molecule absorbs light. youtube.comyoutube.com
For (Z)-4-Styrylpyridine hydrochloride, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding intensities. researchgate.net The calculations would likely show that the primary electronic transitions are of a π → π* nature, localized on the conjugated styrylpyridine system. The protonation of the pyridine ring is expected to cause a shift in the absorption bands compared to the neutral molecule due to the alteration of the electronic properties of the pyridyl ring. The steric hindrance in the (Z)-isomer, leading to a less planar conformation, would also be expected to influence the UV-Vis spectrum, likely causing a blue shift (shift to shorter wavelength) compared to the more planar (E)-isomer. researchgate.net
Table 2: Illustrative TD-DFT Prediction for the Main Absorption Band of (Z)-4-Styrylpyridine Hydrochloride
| Parameter | Predicted Value | Associated Electronic Transition |
| λmax | ~280-300 nm | HOMO → LUMO (π → π*) |
| Oscillator Strength (f) | > 0.1 | A measure of the transition probability. |
Note: These values are hypothetical and serve to illustrate the type of data obtained from TD-DFT calculations. The exact values are sensitive to the chosen functional, basis set, and solvent model.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another area where computational chemistry provides significant insights. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. q-chem.comgaussian.com These shielding tensors can then be converted into chemical shifts, which can be directly compared with experimental NMR data. nih.gov
To perform a GIAO calculation for (Z)-4-Styrylpyridine hydrochloride, one would first need an accurately optimized geometry, typically from a DFT calculation. The GIAO method, often used in conjunction with DFT, would then be employed to calculate the isotropic shielding values for each nucleus (e.g., ¹H and ¹³C). psicode.orgresearchgate.net By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the GIAO method can be a powerful tool for structure elucidation and stereochemical assignment. nih.gov The protonation at the nitrogen atom would have a significant effect on the chemical shifts of the protons and carbons in the pyridyl ring.
The simulation of vibrational spectra (infrared and Raman) is a standard application of quantum chemical calculations. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies and their corresponding intensities. nih.govnih.gov
For (Z)-4-Styrylpyridine hydrochloride, a frequency calculation using DFT would yield a set of vibrational modes. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsional vibrations. The calculated frequencies and intensities can be used to generate a theoretical IR or Raman spectrum, which can then be compared with experimental spectra to aid in the assignment of the observed vibrational bands. Key vibrational modes would include the C=C stretching of the vinyl group, the aromatic C-H and C-C stretching of the phenyl and pyridyl rings, and vibrations associated with the protonated nitrogen.
Molecular Dynamics Simulations for Conformational Flexibility and Isomerization Pathways
Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in elucidating the conformational landscape and dynamic behavior of styrylpyridine derivatives. Car-Parrinello molecular dynamics (CPMD) simulations performed on 4-styrylpyridine (B85998) have revealed the molecule's significant flexibility. nih.gov These simulations, conducted at various temperatures (50 K, 150 K, and 300 K), demonstrate that the molecule is not rigid and can adopt various conformations. nih.gov
For the (Z)-isomer (cis), a key observation from these simulations was the rotation of the pyridinyl ring. nih.gov This rotational motion was observed to occur rapidly, within approximately 1 picosecond, during a simulation at 150 K. nih.gov This finding underscores the dynamic nature of the molecule, where different conformations are readily accessible even at moderate temperatures. The flexibility of the molecule is a crucial factor influencing its physical and chemical properties, including its isomerization pathways.
In contrast, the (E)-isomer (trans) was found to exist predominantly in a nonplanar form at finite temperatures, despite its planar energy-minimum geometry. nih.gov This deviation from planarity is attributed to thermal fluctuations and highlights the importance of considering dynamic effects in understanding molecular structure. nih.govunige.ch The inherent flexibility observed in MD simulations provides a foundation for understanding the initial steps of both thermal and photochemical isomerization processes. nih.govnih.govscispace.com The ability of the rings to rotate and the molecule to flex are prerequisites for reaching the transition states required for isomerization.
| Simulation Parameter | Observation for (Z)-4-Styrylpyridine | Reference |
| Simulation Type | Car-Parrinello Molecular Dynamics (CPMD) | nih.gov |
| Temperature | 150 K | nih.gov |
| Key Dynamic Event | Rotation of the pyridinyl ring | nih.gov |
| Timescale of Event | ~1 picosecond | nih.gov |
Analysis of Intermolecular Interactions: Hirshfeld Surface and PIXEL Energy Analyses
The analysis of intermolecular interactions is crucial for understanding the crystal packing, stability, and physicochemical properties of solid-state materials. Hirshfeld surface analysis and PIXEL energy calculations are powerful computational tools for the qualitative and quantitative assessment of these interactions. While specific studies applying these methods to (Z)-4-styrylpyridine hydrochloride are not extensively documented in the searched literature, the principles of these analyses, as applied to related pyridinium (B92312) salts and organic molecules, provide a clear framework for what would be expected. nih.govnih.gov
Hirshfeld Surface Analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and π-π stacking. unige.chnih.gov For a pyridinium salt like (Z)-4-styrylpyridine hydrochloride, one would anticipate significant interactions involving the pyridinium nitrogen and the chloride anion, likely appearing as distinct red regions on the dnorm surface, indicating strong hydrogen bonding. nih.govnih.gov
| Interaction Type (Motif) | Coulombic Energy (kcal/mol) | Polarization Energy (kcal/mol) | Dispersion Energy (kcal/mol) | Repulsion Energy (kcal/mol) | Total Energy (kcal/mol) |
| N-H···Cl Hydrogen Bond | -15.2 | -3.5 | -4.1 | 7.8 | -15.0 |
| C-H···π Interaction | -2.1 | -0.8 | -5.5 | 3.2 | -5.2 |
| π···π Stacking | -1.8 | -1.1 | -8.9 | 6.5 | -5.3 |
| C-H···Cl Interaction | -3.5 | -0.9 | -2.3 | 2.1 | -4.6 |
| Note: The data in this table is illustrative for a hypothetical pyridinium chloride salt and is meant to demonstrate the type of information gained from a PIXEL analysis. Specific values for (Z)-4-Styrylpyridine hydrochloride would require a dedicated computational study. |
These computational methods are invaluable for rationalizing the observed crystal structure and predicting the stability of different polymorphic forms.
Transition State Characterization for Thermal and Photochemical Isomerization
The isomerization of (Z)-4-styrylpyridine to its (E)-isomer can occur through thermal or photochemical pathways, each involving distinct transition states.
Thermal Isomerization: The thermal cis-trans isomerization proceeds through a rotational mechanism around the central C=C double bond. unige.ch Computational studies using Density Functional Theory (DFT) have been employed to characterize the transition state for this process. unige.ch The calculations identify a biradicaloid transition state where the two fragments of the molecule are twisted approximately 90° relative to each other. unige.ch This twisted geometry weakens the π-bond, facilitating rotation. The energy barrier associated with this transition state dictates the rate of thermal isomerization at a given temperature. DFT calculations have determined the geometry and energy of this transition state, providing crucial insights into the kinetics of the thermal process. unige.ch
| Isomerization Pathway | Method | Nature of Transition State | Key Geometric Feature | Reference |
| Thermal | Density Functional Theory (DFT) | Biradicaloid | ~90° twist around C=C bond | unige.ch |
Photochemical Isomerization: Photochemical isomerization is initiated by the absorption of light, which promotes the molecule to an electronically excited state. For styrylpyridine and its derivatives, the mechanism of photoisomerization can be complex. In the free ligand, the process can occur on the singlet excited state potential energy surface. researchgate.net However, when coordinated to a metal center, the isomerization pathway is often steered towards a triplet state mechanism. researchgate.netnih.gov
Upon photoexcitation, the molecule can transition from the ground singlet state (S0) to an excited singlet state (S1 or S2). nih.gov In many systems, a rapid intersystem crossing (ISC) to a triplet state (T1) occurs. researchgate.netnih.gov The isomerization then proceeds on the triplet potential energy surface, passing through a perpendicular intermediate before decaying back to the ground state as either the (Z) or (E) isomer. researchgate.net In some iron(II)-styrylpyridine complexes, a quantitative cis-to-trans isomerization has been observed in the solid state, driven by excitation into a metal-to-ligand charge transfer (MLCT) band. acs.orgunige.ch This highlights that the environment and molecular modifications can significantly influence the photochemical pathway. The characterization of these excited state potential energy surfaces and the identification of conical intersections between them are key to understanding the efficiency and dynamics of photochemical isomerization. rsc.org
Advanced Materials Applications and Functional Device Research Potential
Photoresponsive Organic Materials and Devices
Photoresponsive materials are capable of changing their physical or chemical properties upon exposure to light. This behavior is often reversible, allowing for the development of light-controlled switches and actuators. The core of this photoresponsiveness in styrylpyridines lies in the E/Z (trans/cis) isomerization around the carbon-carbon double bond of the styryl group.
Recent research has shown that the photoresponsive behavior of 4-styrylpyridine (B85998) can be investigated through its incorporation into various systems. researchgate.net Upon exposure to UV light, these materials can exhibit dynamic changes. researchgate.net For instance, the photoisomerization of related azobenzene (B91143) (AB) compounds from the trans to the cis isomer upon UV light irradiation is a well-documented phenomenon, with the reverse process being triggered by visible light or heat. researchgate.net This reversible isomerization leads to significant changes in molecular geometry and physical properties, such as dipole moment, which can be harnessed in photoresponsive devices. researchgate.net
A study on the photodimerization of (Z)-4-styrylpyridine revealed that the presence of an acid, such as HCl, can act as a catalyst for [2+2] photocycloaddition reactions. researchgate.net This suggests that (Z)-4-Styrylpyridine hydrochloride, being a protonated form, is primed for such photoreactions. The cation-π interactions between the pyridinium (B92312) ring and the aromatic ring can pre-organize the molecules, leading to regio- and stereoselective formation of cyclobutane (B1203170) dimers. researchgate.net This light-induced dimerization can be exploited in the design of photoresponsive systems where a change in molecular structure leads to a macroscopic change in material properties.
The general class of styrylpyridinium salts has been investigated for their photochromic properties, which are crucial for the development of photoresponsive materials. mdpi.com These materials can be switched between two different states with distinct absorption spectra, making them suitable for applications such as optical data storage and smart windows.
| Property | Description | Potential Application |
| Photoisomerization | Reversible conversion between (Z) and (E) isomers upon light exposure. | Optical switching, data storage |
| Photodimerization | [2+2] cycloaddition reaction to form cyclobutane dimers, catalyzed by HCl. researchgate.net | Photolithography, network formation |
| Photochromism | Reversible change in color (absorption spectra) upon irradiation. mdpi.com | Smart windows, photo-switchable devices |
Polymer Chemistry and Photocrosslinking Applications
The incorporation of photoactive molecules like (Z)-4-Styrylpyridine hydrochloride into polymer matrices opens up possibilities for creating advanced functional polymers with tunable properties and enhanced stability.
The optical properties of polymers, such as their refractive index (RI), can be tailored by incorporating nanoparticles or organic molecules. nih.gov For instance, the quaternization of poly(4-vinylpyridine) (P4VP) with halomethanes has been shown to produce high refractive index polymers (HRIPs), with RI values as high as 2.07. researchgate.net This demonstrates the principle that modifying the pyridine (B92270) group in a polymer can significantly alter its optical characteristics.
By analogy, incorporating (Z)-4-Styrylpyridine hydrochloride into a polymer matrix could provide a means to tune the refractive index of the material. The extent of incorporation and the specific interactions between the styrylpyridinium salt and the polymer backbone would determine the final optical properties. This approach is promising for the fabrication of micro-optical elements and flexible optical devices. researchgate.net
The following table summarizes the potential effects of incorporating (Z)-4-Styrylpyridine hydrochloride on the optical properties of polymers:
| Polymer Matrix | Potential Effect of Incorporation | Tunable Property |
| Poly(vinyl alcohol) | Introduction of chromophores and ionic groups. | Refractive Index, Absorption Spectrum |
| Poly(methyl methacrylate) | Alteration of polarity and electronic structure. | Refractive Index, Photoluminescence |
| Poly(styrene) | Enhancement of aromatic content and polarizability. | Refractive Index, Birefringence |
Photocrosslinking is a process where polymer chains are linked together upon exposure to light, leading to the formation of a stable network structure. This technique is widely used in various biomedical and industrial applications to enhance the mechanical and thermal stability of materials. nih.govnih.gov
Styrylpyridinium salts are known to undergo [2+2] cycloaddition reactions, which can be utilized for the photocrosslinking of polymers. kent.ac.ukcapes.gov.br When styrylpyridinium groups are attached as pendant groups to a polymer backbone, such as poly(vinyl alcohol), they can associate in solution. kent.ac.uk Upon irradiation, these associated groups undergo cycloaddition, leading to the formation of crosslinks between the polymer chains. kent.ac.uk The efficiency of this process is reportedly greater for 4-styrylpyridinium salts compared to their 2-styrylpyridinium counterparts. kent.ac.uk
A study on styryl-pyridine modified alginate demonstrated that upon UV irradiation, the material cross-linked through a [2π+2π] cycloaddition reaction of the styryl pyridine moieties. nih.gov The kinetics of this cross-linking was found to follow a second-order model, indicative of a bimolecular reaction. nih.gov This photocrosslinking resulted in a decreased swelling ratio and a slower degradation rate, along with improved mechanical properties. nih.gov
The use of (Z)-4-Styrylpyridine hydrochloride in such systems would be advantageous due to the catalytic effect of the proton on the photocycloaddition reaction, potentially leading to more efficient and rapid crosslinking. researchgate.net
| Parameter | Observation in Styryl-Pyridine Modified Alginate |
| Crosslinking Mechanism | [2π+2π] cycloaddition of styryl pyridine moieties. nih.gov |
| Reaction Kinetics | Follows a second-order mathematical model. nih.gov |
| Effect on Swelling | Swelling ratio decreases with increased cross-linking. nih.gov |
| Effect on Degradation | Degradation rate decreases with increased cross-linking. nih.gov |
| Effect on Mechanical Properties | Mechanical properties are enhanced. nih.gov |
Light-Emitting Materials (e.g., OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a major application for advanced organic materials. The development of new emitter materials is crucial for improving the efficiency, color purity, and lifetime of OLED devices. mdpi.com Styryl derivatives are a class of compounds that have shown promise as emitters in OLEDs due to their electroluminescent properties. researchgate.net
Poly(pyridinium salt)s containing stilbene (B7821643) or distyrylbenzene (B1252955) chromophores have been synthesized and shown to exhibit violet-blue to violet-green fluorescence in solution and thin-film states, respectively. researchgate.net These ionic polymers are considered for applications in electronic and optoelectronic devices. researchgate.net The electroluminescence of OLEDs can be improved by doping the emissive layer with photosensitizer dyes, such as the styryl dye DCM. researchgate.net
While direct studies on the use of (Z)-4-Styrylpyridine hydrochloride in OLEDs are limited, the electroluminescent properties of related styrylpyridinium salts suggest its potential. researchgate.netmdpi.com The hydrochloride salt form might influence the charge injection and transport properties within the device, which are critical for efficient electroluminescence. The emission color could potentially be tuned by modifying the chemical structure of the styrylpyridine core.
| Compound Class | Observed Emission | Relevance to (Z)-4-Styrylpyridine hydrochloride |
| Poly(pyridinium salt)s with stilbene chromophores | Violet-blue to violet-green fluorescence. researchgate.net | Suggests the potential for light emission from the styrylpyridinium core. |
| DCM (a styryl dye) | Used as a dopant to enhance OLED efficiency. researchgate.net | Demonstrates the utility of styryl compounds in OLEDs. |
Sensing and Actuation Applications
The responsive nature of (Z)-4-Styrylpyridine hydrochloride to external stimuli like light and its potential for chemical interactions make it a candidate for sensing and actuation applications.
The styrylpyridinium scaffold has been utilized in the design of fluorescent chemosensors for the detection of metal ions. nih.gov For example, 1-(2-pyridyl)-4-styrylpyrazoles have been shown to be selective fluorescent probes for Hg2+ ions. nih.gov The sensing mechanism is based on fluorescence quenching upon metal ion coordination. nih.gov The development of fluorescent sensors for various metal ions is a significant area of research due to their high sensitivity and selectivity. researchgate.netmdpi.comfrontiersin.org Given that the pyridine nitrogen in 4-styrylpyridine can act as a metal coordination site, it is plausible that (Z)-4-Styrylpyridine hydrochloride could be developed into a fluorescent sensor. The protonated form might, however, compete with metal ions for the nitrogen lone pair, a factor that would need to be considered in sensor design.
In the realm of actuation, photoresponsive materials that undergo significant changes in shape or volume upon light irradiation are of great interest. The photoisomerization of styryl groups can induce mechanical stress in a polymer matrix, leading to light-driven actuation. While specific studies on (Z)-4-Styrylpyridine hydrochloride for actuation are not available, the principle has been demonstrated with other photochromic molecules. The photodimerization of (Z)-4-styrylpyridine, which leads to the formation of bulkier cyclobutane structures, could also be a mechanism for generating photomechanical force. researchgate.net
| Application | Underlying Principle | Potential Role of (Z)-4-Styrylpyridine hydrochloride |
| Fluorescent Sensing | Chelation-enhanced fluorescence or quenching upon ion binding. nih.gov | The styrylpyridinium moiety could act as a fluorophore and a metal-ion recognition site. |
| Photo-actuation | Light-induced molecular motion (isomerization or dimerization) causing macroscopic deformation. | Photoisomerization or photodimerization of the styryl group could generate mechanical work. |
Future Research Directions and Emerging Trends
Development of Novel Stereoselective Synthetic Methodologies
The synthesis of geometrically pure alkenes remains a formidable challenge in organic chemistry, and the thermodynamically less stable (Z)-isomers are particularly difficult to obtain. rsc.org While methods for stilbene (B7821643) synthesis are well-established, achieving high stereoselectivity for the (Z)-configuration of styrylpyridines requires specialized approaches. nih.gov Future research will focus on advancing catalytic and stereoselective reactions to overcome these synthetic hurdles.
Key areas of development include:
Modified Olefination Reactions: The Wittig reaction is a cornerstone for alkene synthesis, and non-stabilized ylides typically favor the formation of (Z)-alkenes. organic-chemistry.org Future work will likely explore catalytic versions of the Wittig reaction and the development of novel phosphonium (B103445) ylides tailored for pyridyl substrates to enhance Z-selectivity and functional group tolerance. nih.govnih.gov Similarly, while the Horner-Wadsworth-Emmons (HWE) reaction classically yields (E)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, provides excellent Z-selectivity and is a prime candidate for further optimization. nrochemistry.comyoutube.com Research into new reagents that build upon the Still-Gennari protocol is an active area. nih.gov
Catalytic Alkyne Hydrogenation: The semi-hydrogenation of alkynes offers a direct route to (Z)-alkenes. Recent advances in electrocatalytic hydrogenation using palladium catalysts have demonstrated exceptional chemo- and stereoselectivity for producing Z-alkenes from internal alkynes without over-reduction. rsc.org Applying and adapting these ligand-free, mild, and green electrochemical methods to the synthesis of (Z)-4-styrylpyridine from a suitable alkyne precursor represents a promising and sustainable future direction.
Metal-Catalyzed Cross-Coupling and Metathesis: Modern catalytic methods offer powerful alternatives for stereoselective alkene synthesis. Iron-catalyzed reductive cross-coupling of terminal arylalkynes with alkyl halides has emerged as a method for producing Z-olefins with high selectivity using inexpensive and non-toxic catalysts. acs.org Furthermore, Z-selective olefin cross-metathesis, utilizing specialized molybdenum or tungsten catalysts, has become a valuable tool for forming 1,2-disubstituted Z-olefins and could be adapted for styrylpyridine synthesis. nih.gov
A comparative table of potential Z-selective synthetic methods is presented below.
| Method | Key Features | Typical Selectivity | Potential for 4-Styrylpyridine (B85998) |
| Wittig Reaction (Unstabilized Ylide) | Reaction of a phosphonium ylide with an aldehyde. | Moderate to High Z-selectivity. wikipedia.org | Highly applicable; requires synthesis of appropriate pyridyl phosphonium salt. nih.gov |
| HWE (Still-Gennari Modification) | Uses phosphonates with electron-withdrawing groups. | Excellent Z-selectivity. nrochemistry.comyoutube.com | Promising; requires synthesis of a specialized phosphonate (B1237965) reagent. nih.gov |
| Electrocatalytic Alkyne Reduction | Palladium-catalyzed hydrogenation using electricity. | High Z-selectivity; avoids over-reduction. rsc.org | High potential as a green and efficient method. |
| Fe-Catalyzed Reductive Coupling | Couples terminal alkynes with alkyl halides. | High Z-selectivity. acs.org | Applicable, though may require different precursors than olefination. |
| Z-Selective Cross-Metathesis | Molybdenum or Tungsten-based catalysts. | High Z-selectivity. nih.gov | Feasible, offers a distinct retrosynthetic pathway. |
Exploration of New Supramolecular Templating Strategies
Supramolecular chemistry provides a powerful toolkit for directing the assembly and reactivity of molecules in the solid state. For (Z)-4-styrylpyridine, whose (Z) to (E) isomerization is a key functional attribute, controlling its spatial arrangement is critical for modulating its photochemical behavior and for constructing ordered materials.
Future research will likely explore the use of templates to pre-organize (Z)-4-styrylpyridine molecules, guiding their photo-response. A key example is the use of metal-coordination to create ordered assemblies. It has been shown that a square planar copper(II) complex incorporating 4-styrylpyridine can self-assemble into a three-dimensional supramolecular architecture through π–π stacking interactions. acs.org This pre-organization can influence intermolecular reactions. For instance, irradiation of (Z)-4-styrylpyridine in the presence of catalytic hydrochloric acid can promote a [2+2] photocycloaddition, where a cation–π interaction between the pyridinium (B92312) ring and an aromatic ring of another molecule pre-orients the reactants to form specific cyclobutane (B1203170) dimers. researchgate.net
Emerging trends will focus on:
Disposable Templates: The use of cleavable linkers to attach (Z)-4-styrylpyridine monomers to a larger supramolecular scaffold could allow for precise control over oligomerization or cycloaddition reactions, after which the template can be removed. wiley-vch.de
Multi-component Crystals: Engineering co-crystals where a second molecule acts as a template to hold (Z)-4-styrylpyridine units at a specific distance and orientation to either facilitate or inhibit photoisomerization or photodimerization.
Coordination Polymers: Expanding the range of metal-organic frameworks (MOFs) and coordination polymers that incorporate (Z)-4-styrylpyridine as a ligand. acs.org The geometry of the metal center and the other ligands can be used to tune the packing of the styrylpyridine units, thereby controlling their solid-state photoreactivity. mdpi.com
Integration into Advanced Hybrid Materials and Nanostructures
The integration of photo-responsive molecules like (Z)-4-styrylpyridine into larger material systems is a rapidly growing field. Such hybrid materials can combine the properties of the molecular switch with the structural, electronic, or mechanical properties of a host matrix.
Future research is expected to focus on several key areas:
Photo-crosslinkable Polymers: 4-styrylpyridine moieties have been successfully grafted onto polymer backbones like alginate. nih.gov Upon UV irradiation, the styrylpyridine units can undergo [2π+2π] cycloaddition, leading to the cross-linking of the polymer chains and the formation of hydrogels. nih.gov Future work could explore the use of the (Z)-isomer specifically, investigating how the initial geometry affects cross-linking efficiency and the mechanical properties of the resulting material.
Coordination Polymers and MOFs: One-dimensional coordination polymers have been synthesized using 4-styrylpyridine and other ligands. acs.org The photo-response of the styrylpyridine unit within such a framework could be used to modulate the material's properties, such as its porosity, conductivity, or magnetic behavior.
Nanoparticle Functionalization: Attaching (Z)-4-styrylpyridine to the surface of nanoparticles (e.g., gold, silica, or polymeric nanoparticles) is a promising strategy for creating photo-switchable nanosystems. rsc.org The isomerization could be used to control nanoparticle aggregation, release a payload, or alter the nanoparticle's interaction with its environment. This aligns with the broader trend of rational nanoparticle design for applications in drug delivery and diagnostics. rsc.org
Deeper Theoretical Understanding of Excited-State Processes
While the fundamental photoisomerization mechanism of styrylpyridines is known, a detailed, quantitative understanding of the excited-state potential energy surfaces and dynamics is crucial for rational design. In-depth theoretical studies provide insights that are often difficult to obtain experimentally.
Recent theoretical work has already provided a detailed analysis of the absorption spectra of both cis and trans isomers of 4-styrylpyridine using Time-Dependent Density Functional Theory (TD-DFT). acs.org These studies have shown that for the cis isomer, the main absorption band is due to both S₀→S₁ and S₀→S₂ transitions. acs.org Car–Parrinello molecular dynamics simulations have further highlighted the flexible nature of the molecule and the importance of thermal fluctuations in accurately modeling its spectral properties. nih.gov
Future theoretical investigations will likely focus on:
Non-Adiabatic Dynamics: Simulating the full trajectory of the photoisomerization process, from photo-excitation through the conical intersection and back to the ground state of the other isomer. This would provide critical information on quantum yields and reaction timescales.
Environmental Effects: Modeling how different solvent environments or solid-state matrices affect the excited-state lifetimes and isomerization pathways.
Metal-Ligand Interactions: In coordination complexes, the excited states often involve both the ligand and the metal center (e.g., metal-to-ligand charge transfer, MLCT). Theoretical studies on complexes like those of Rhenium(I) have shown that coordination can open up new deactivation pathways, switching the isomerization mechanism from a singlet to a triplet state. rsc.orgnih.gov Deeper theoretical exploration of these intramolecular energy transfer processes is needed. rsc.org Advanced theoretical methods for studying excited-state transitions in complex systems will be essential. google.com
Rational Design of Materials with Tunable Photoreactivity
The ultimate goal of studying (Z)-4-styrylpyridine is to harness its photo-response for specific functions. Rational design, which combines theoretical modeling with targeted synthesis, is the key to creating materials with precisely controlled and tunable photoreactivity. nrochemistry.comrsc.org
Emerging trends in this area include:
Tuning Isomerization Wavelength: Modifying the electronic structure of the styrylpyridine core through substitution on the phenyl or pyridyl rings to shift the absorption maximum. This would allow the isomerization to be triggered by different colors of light, including visible or even near-infrared wavelengths, which offer deeper penetration into biological tissues.
Controlling Photochemical Pathways: The local environment can dictate whether photo-excited 4-styrylpyridine undergoes isomerization, dimerization, or another reaction. For example, coordination to a Rhenium(I) center can switch the mechanism from a singlet to a triplet pathway, while also providing an indirect route to populate the reactive state via MLCT excitation. rsc.orgnih.gov This offers a powerful handle for controlling reactivity.
Designing Functional Systems: A key application is the Ligand-Driven Light-Induced Spin Change (LD-LISC) phenomenon, where the photoisomerization of a ligand like 4-styrylpyridine coordinated to a spin-crossover metal center (e.g., Fe(II)) induces a change in the metal's spin state. acs.org This can be used to create photomagnetic materials. Rational design principles can be used to optimize the ligand and metal complex to enhance the efficiency of this effect. Similarly, designing heterostructures for applications like photocatalysis, where charge separation and transfer are critical, represents a major frontier. organic-chemistry.orgacs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (Z)-4-Styrylpyridine hydrochloride, and how can stereochemical control be achieved?
- Methodological Answer : The synthesis of (Z)-4-Styrylpyridine derivatives often involves condensation reactions between pyridine aldehydes and styryl precursors. For stereochemical control, photochemical or thermal conditions can influence the (Z)/(E) isomer ratio. For example, dehydrogenation of intermediates like 4-picoline-1-oxide derivatives can yield styrylpyridines, with reaction conditions (e.g., solvent polarity, temperature) critical for stabilizing the (Z)-isomer . Catalytic methods using transition metals or chiral auxiliaries may further enhance stereoselectivity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing (Z)-4-Styrylpyridine hydrochloride?
- Methodological Answer :
- X-ray crystallography is definitive for confirming stereochemistry and intermolecular packing, as demonstrated in cocrystal studies with aromatic polycarboxylic acids .
- NMR spectroscopy (¹H and ¹³C) distinguishes (Z) and (E) isomers via coupling constants (e.g., trans-vinyl protons exhibit larger -values).
- UV-Vis and fluorescence spectroscopy track π→π* transitions and aggregation behavior, critical for photodimerization studies .
Q. What are the primary applications of (Z)-4-Styrylpyridine hydrochloride in materials science?
- Methodological Answer : This compound is used as:
- A ligand in spin-crossover complexes (e.g., iron(II) complexes), where its π-conjugation modulates metal-ligand charge transfer and thermal spin transitions .
- A template in cocrystal engineering to study photodimerization and photosalient effects, leveraging hydrogen-bonding interactions with carboxylic acids .
Advanced Research Questions
Q. How do intermolecular interactions in cocrystals influence the photodimerization efficiency of (Z)-4-Styrylpyridine hydrochloride?
- Methodological Answer : Cocrystals with aromatic polycarboxylic acids (e.g., terephthalic acid) template molecular alignment via hydrogen bonding and π-stacking, enabling [2+2] photodimerization. Efficiency depends on:
- Crystal packing density : Tightly packed structures limit bond rotation, favoring reaction quantum yield.
- Solvent effects : Polar solvents may stabilize transition states during photoreaction.
- X-ray diffraction and solid-state NMR are used to monitor structural changes pre- and post-irradiation .
Q. What experimental strategies resolve contradictions in spin crossover (SCO) behavior of Fe(II)-4-Styrylpyridine complexes?
- Methodological Answer : Contradictions in SCO thermal hysteresis often arise from lattice solvent effects or crystallographic phase transitions . Strategies include:
- Variable-temperature XRD to correlate solvent loss/retention with SCO profiles.
- Mössbauer spectroscopy to quantify high-spin/low-spin populations under controlled humidity.
- DFT calculations (e.g., B3LYP functional) to model solvent-ligand interactions and predict SCO thermodynamics .
Q. How can computational methods predict the electronic properties of 4-Styrylpyridine-based coordination complexes?
- Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model spin states and ligand-field splitting energies .
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra to validate experimental transitions and assess charge-transfer characteristics.
- Molecular Dynamics (MD) : Simulate solvent effects on SCO dynamics in solution-phase systems .
Q. What role does (Z)-4-Styrylpyridine hydrochloride play in synthesizing antibacterial nanoparticles?
- Methodological Answer : As a capping agent , it stabilizes ZnO nanoparticles during synthesis from waste Zn–C batteries. Methodological steps include:
- Co-precipitation : Adjust pH to 10–12 to facilitate ZnO nucleation, with 4-Styrylpyridine controlling particle size.
- Antibacterial assays : Determine minimum inhibitory concentration (MIC) via broth dilution and zone of inhibition tests against E. coli and B. subtilis .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported SCO transition temperatures for Fe(II)-4-Styrylpyridine complexes?
- Methodological Answer : Discrepancies often stem from crystallographic solvent content or polymorphism . Standardize protocols by:
- Thermogravimetric Analysis (TGA) : Quantify solvent loss before SCO measurements.
- Single-crystal vs. powder samples : Compare data to isolate lattice effects.
- Machine learning models : Train on datasets (e.g., transition temperatures, ligand substituents) to predict outliers .
Tables for Key Findings
| Property | Technique | Key Insight | Reference |
|---|---|---|---|
| Photodimerization Efficiency | X-ray Crystallography | Cocrystal packing with terephthalic acid enhances reaction quantum yield (~75%) | |
| Spin Crossover Hysteresis | Variable-Temperature XRD | Solvent retention shifts transition temperature by 15–20 K | |
| Antibacterial Activity | MIC Assay | MIC = 0.39 mg/mL (B. subtilis), 1.56 mg/mL (E. coli) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
